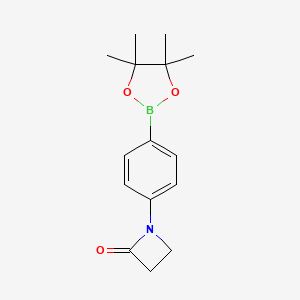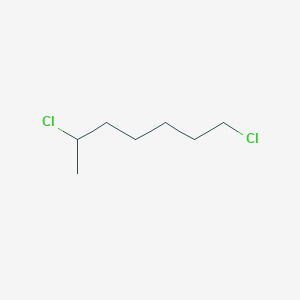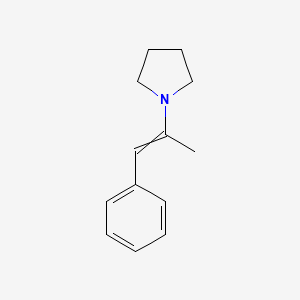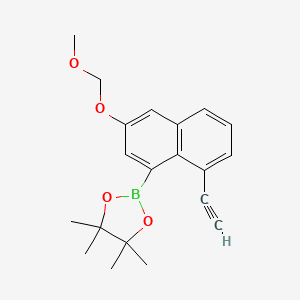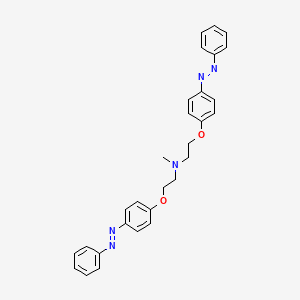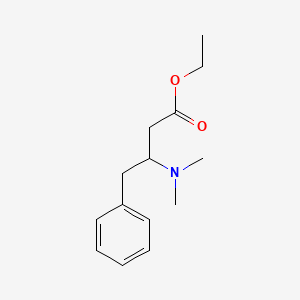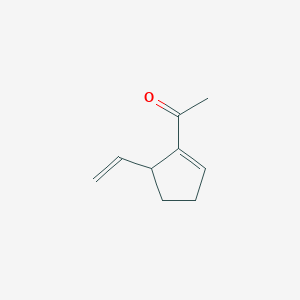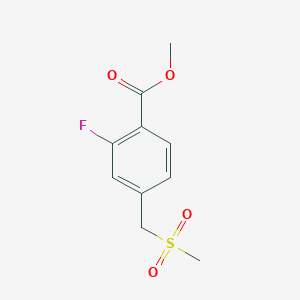
Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate is an organic compound with the molecular formula C10H11FO4S It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a methylsulfonylmethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl 2-fluorobenzoate.
Sulfonylation: The methyl 2-fluorobenzoate undergoes sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonylmethyl group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Oxidation of the methylsulfonylmethyl group can yield sulfone or sulfoxide derivatives.
Reduction: Reduction can produce methylthio or methyl derivatives.
Hydrolysis: Hydrolysis yields 2-fluoro-4-((methylsulfonyl)methyl)benzoic acid.
Scientific Research Applications
Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the methylsulfonylmethyl group contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Lacks the methylsulfonylmethyl group, making it less reactive in certain chemical reactions.
Methyl 4-fluorobenzoate: The fluorine atom is at a different position, affecting its chemical properties and reactivity.
Methyl 2-chloro-4-((methylsulfonyl)methyl)benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate is unique due to the presence of both the fluorine atom and the methylsulfonylmethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11FO4S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-fluoro-4-(methylsulfonylmethyl)benzoate |
InChI |
InChI=1S/C10H11FO4S/c1-15-10(12)8-4-3-7(5-9(8)11)6-16(2,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
ZYUJZYJNJWGZCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CS(=O)(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


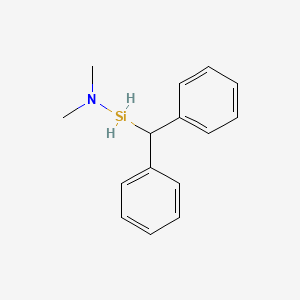
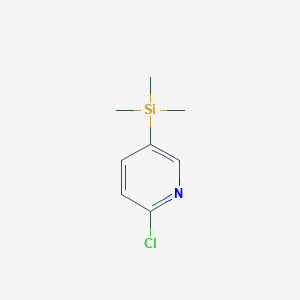
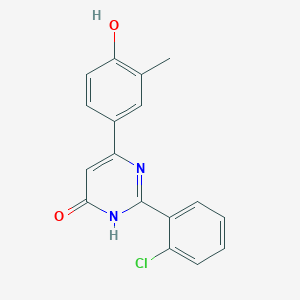
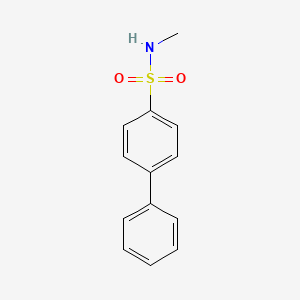
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)
